molecular formula C19H18N4O3 B11469798 4-(4-hydroxy-3-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-hydroxy-3-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11469798
M. Wt: 350.4 g/mol
InChI Key: BETPOHUXHHZMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Construction of the pyridine ring: This step often involves cyclization reactions using appropriate reagents and catalysts.

    Functional group modifications: Introduction of hydroxy, methoxy, and phenylamino groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can modify the pyrazole and pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    DNA intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Similar structure but with a pyrimidine ring instead of pyridine.

    Indolopyridines: Contains an indole ring fused with pyridine.

    Quinolines: Features a benzene ring fused with pyridine.

Uniqueness

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific functional groups and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-anilino-4-(4-hydroxy-3-methoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H18N4O3/c1-26-15-9-11(7-8-14(15)24)13-10-16(25)21-19-17(13)18(22-23-19)20-12-5-3-2-4-6-12/h2-9,13,24H,10H2,1H3,(H3,20,21,22,23,25)

InChI Key

BETPOHUXHHZMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=NNC(=C23)NC4=CC=CC=C4)O

Origin of Product

United States

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